molecular formula C6H9N5O B2399252 3-(Triazol-1-yl)azetidine-1-carboxamide CAS No. 1866616-59-2

3-(Triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2399252
CAS No.: 1866616-59-2
M. Wt: 167.172
InChI Key: BMNRAUQJMLHVPP-UHFFFAOYSA-N
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Description

3-(Triazol-1-yl)azetidine-1-carboxamide is a compound that features both a triazole ring and an azetidine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the azetidine ring is a four-membered ring containing one nitrogen atom

Mechanism of Action

Target of Action

3-(Triazol-1-yl)azetidine-1-carboxamide, also known as EN300-7539081, is a member of the azetidine family of compounds

Mode of Action

. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation. Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Pharmacokinetics

, which could potentially influence its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-1-yl)azetidine-1-carboxamide typically involves the formation of the triazole ring followed by the introduction of the azetidine moiety. One common method is the click chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The azetidine ring can then be introduced through various methods, including ring-opening reactions of aziridines or cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole or azetidine rings.

    Substitution: Both the triazole and azetidine rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or azetidine rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing and azetidine-containing molecules, such as:

  • 1,2,3-Triazole derivatives
  • Azetidine-2-carboxylic acid
  • Aziridines

Uniqueness

3-(Triazol-1-yl)azetidine-1-carboxamide is unique due to the combination of the triazole and azetidine rings in a single moleculeThe compound’s unique reactivity and binding properties distinguish it from other similar compounds, making it a valuable tool in various fields of research and industry .

Properties

IUPAC Name

3-(triazol-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-6(12)10-3-5(4-10)11-2-1-8-9-11/h1-2,5H,3-4H2,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNRAUQJMLHVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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